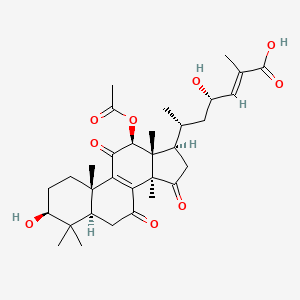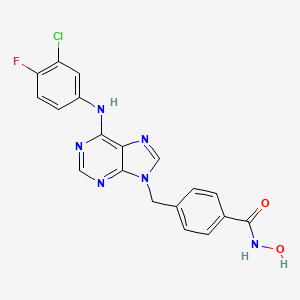
Antitumor agent-123
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitumor agent-123 is a compound known for its potent antitumor properties. It effectively inhibits multiple kinase targets, including Janus kinase 2, Janus kinase 3, histone deacetylase 1, and histone deacetylase 6. This compound exhibits moderate activity in solid tumor models and has shown promise in preclinical studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-123 involves multiple steps, including the formation of purine-benzohydroxamate structures. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product .
化学反応の分析
Types of Reactions: Antitumor agent-123 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its antitumor properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced biological activity. These derivatives are often tested for their efficacy in inhibiting tumor growth .
科学的研究の応用
Antitumor agent-123 has a wide range of scientific research applications:
作用機序
Antitumor agent-123 exerts its effects by inhibiting multiple kinase targets, including Janus kinase 2, Janus kinase 3, histone deacetylase 1, and histone deacetylase 6. These targets play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, this compound disrupts these pathways, leading to the suppression of tumor growth and induction of apoptosis .
類似化合物との比較
Janus kinase inhibitors: Other compounds that inhibit Janus kinase targets include ruxolitinib and tofacitinib.
Histone deacetylase inhibitors: Similar compounds include vorinostat and romidepsin.
Uniqueness: Antitumor agent-123 is unique in its ability to inhibit multiple kinase targets simultaneously, which may contribute to its enhanced antitumor activity compared to other compounds that target a single kinase .
特性
分子式 |
C19H14ClFN6O2 |
|---|---|
分子量 |
412.8 g/mol |
IUPAC名 |
4-[[6-(3-chloro-4-fluoroanilino)purin-9-yl]methyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C19H14ClFN6O2/c20-14-7-13(5-6-15(14)21)25-17-16-18(23-9-22-17)27(10-24-16)8-11-1-3-12(4-2-11)19(28)26-29/h1-7,9-10,29H,8H2,(H,26,28)(H,22,23,25) |
InChIキー |
QRUSZVPTAHHJJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN2C=NC3=C(N=CN=C32)NC4=CC(=C(C=C4)F)Cl)C(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



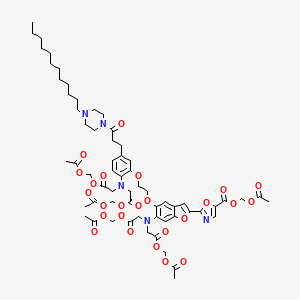
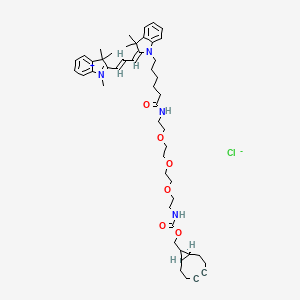
![5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12375128.png)
![2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4Z)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate](/img/structure/B12375133.png)
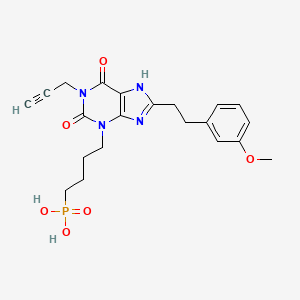
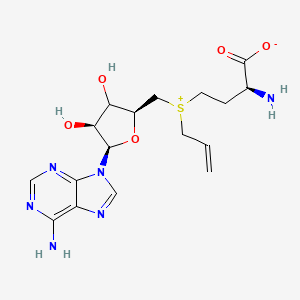
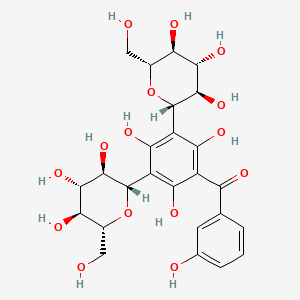
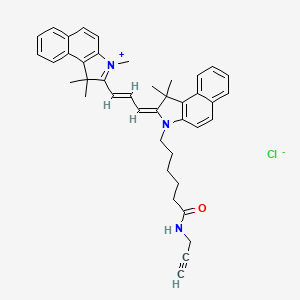
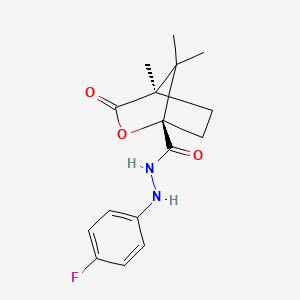
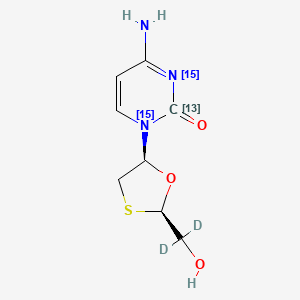
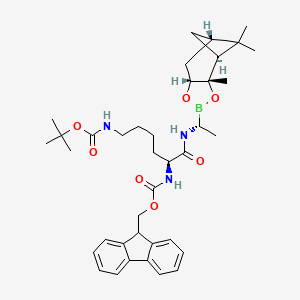
![6-{[(3,5-difluoropyridin-4-yl)methyl]amino}-N-(4-ethoxy-6-methylpyrimidin-2-yl)-2-methoxy-N-(2-methoxyethyl)pyridine-3-sulfonamide](/img/structure/B12375188.png)
